![molecular formula C9H7LiN2O2 B2752280 Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate CAS No. 2241128-54-9](/img/structure/B2752280.png)

Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

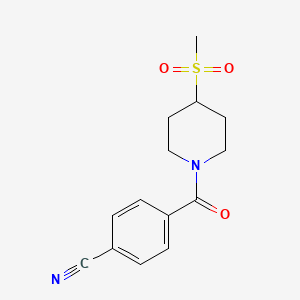

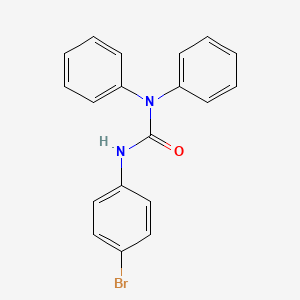

“Lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate” is a chemical compound with the CAS Number: 2241128-54-9 . It has a molecular weight of 182.11 . The IUPAC name for this compound is lithium 2-(imidazo[1,5-a]pyridin-7-yl)acetate .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine, a significant structural component of this compound, has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1 . This code provides a specific description of the compound’s molecular structure.It is stored at a temperature of 4 degrees Celsius . The country of origin for this compound is UA .

科学的研究の応用

Lithium–Oxygen Battery Electrolytes

Imidazolium, pyrrolidinium, and piperidinium room temperature ionic liquids (RTILs), characterized for their potential as lithium–oxygen (Li–O2) battery electrolytes, show promising specific capacities and performance enhancements. The study by Knipping et al. (2018) highlights the electrochemical stability and performance of RTILs compared to conventional organic electrolytes, suggesting their potential in improving the electrolyte properties of Li–O2 batteries (Knipping, Aucher, Guirado, & Aubouy, 2018).

Flame Retardants for Battery Electrolytes

Research by Kim et al. (2016) on pyrrolinium-based ionic liquid electrolytes for lithium-ion batteries (LIBs) demonstrates their potential in enhancing the safety and performance of LIBs. The study emphasizes the flame retardancy, thermal stability, and improved lithium ion mobility offered by pyrrolinium-based ionic liquids, positioning them as viable components for safer LIB electrolytes (Kim, Kang, Mun, Oh, Yim, & Kim, 2016).

Ionic Liquid Electrolytes for Energy Storage Devices

Karuppasamy et al. (2020) synthesized a new fluorinated anion-based ionic liquid, demonstrating its utility in nonaqueous liquid electrolytes for lithium-ion batteries. The study showcases the high electrical conductivity and promising specific capacity of these electrolytes, highlighting their potential in high-performance lithium-ion batteries (Karuppasamy, Vikraman, Hwang, Kim, Nichelson, Bose, & Kim, 2020).

Optimization of Lithium Plating/Stripping via Electrolyte Engineering

Qi et al. (2021) explore the structurally tunable characteristics of imidazole-based ionic liquids as electrolyte additives for lithium metal batteries (LMBs). Their research points to the ability of these ionic liquids to regulate the solid electrolyte interphase (SEI) and Li+ solvation, crucial for the growth of lithium crystals and the safety of LMBs (Qi, Liu, He, Wang, Wu, Wu, Huang, Li, Li, Ren, & Ma, 2021).

Electrolytes with Enhanced Lithium-Ion Battery Performance

Ahmed et al. (2019) report the synthesis of a novel imidazolium-based ionic salt, lithium (fluorosulfonyl) ((3-(1-methyl-1H-imidazol-3-ium-3-yl)propyl)sulfonyl) bis(fluorosulfonyl)imide (LiFSMIPFSI), as an electrolyte for lithium-ion batteries. This study highlights the superior discharge capacity and cycling stability achieved by the LiFSMIPFSI electrolyte, suggesting its effectiveness in enhancing LIB performance (Ahmed, Rahman, Sutradhar, Lopa, Ryu, Yoon, Choi, Lee, & Kim, 2019).

Safety and Hazards

特性

IUPAC Name |

lithium;2-imidazo[1,5-a]pyridin-7-ylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.Li/c12-9(13)4-7-1-2-11-6-10-5-8(11)3-7;/h1-3,5-6H,4H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTHGXGSKRLDFG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C=NC=C2C=C1CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2241128-54-9 |

Source

|

| Record name | lithium(1+) ion 2-{imidazo[1,5-a]pyridin-7-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2752200.png)

![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)

![Tert-butyl N-[1-[2-[methyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2752205.png)

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2752208.png)

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2752218.png)

![1-(4-Fluorobenzyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2752220.png)